![molecular formula C14H10N4O3 B2935363 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2470436-85-0](/img/structure/B2935363.png)
8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound . It is part of the pyrimidine family, which are key structural fragments of various biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, involves various methods. One approach is the condensation reaction of tert-butyl (1 H -imidazol-4 (5)-yl)carbamate and malondialdehyde in TFA . Another method involves the Dimroth rearrangement, which is a process of ring opening and ring closure in heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The Dimroth rearrangement is one such reaction, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación
DNA Gyrase Inhibition
Research indicates that derivatives similar to 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid, such as Pyrimido[1,6-a]benzimidazoles, have been identified as new classes of DNA gyrase inhibitors. These compounds exhibit potential as antibacterial agents by targeting the A subunit of DNA gyrase, a critical enzyme for bacterial DNA replication and supercoiling (Hubschwerlen et al., 1992).
Antiprotozoal Activity
Research on quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which share a core structural motif with this compound, has demonstrated significant antiparasitic activity. These compounds have shown efficacy against Trypanosoma rhodesiense, offering insights into developing new treatments for trypanosomiasis (Sundberg et al., 1990).
Heterocyclic Chemistry and Combinatorial Libraries
The synthesis of fused pyridine-4-carboxylic acids, including derivatives like pyrido[2,3-d]pyrimidines, highlights the compound's utility in generating diverse combinatorial libraries for drug discovery. These libraries facilitate the exploration of novel therapeutic agents by enabling the rapid synthesis and testing of a wide array of structurally related compounds (Volochnyuk et al., 2010).
Electronic and Photophysical Properties
A study on carbazole-pyrimidine conjugates, which could be structurally related to the 8-Carbamoyl derivative, investigated the effects of structural variations on electronic, photophysical, and electrochemical properties. This research has implications for the development of materials with specific optical and electronic functionalities, potentially useful in electronics and photonics (Kato et al., 2015).
Conjugation to DNA-Binding Motifs
Another innovative application involves the conjugation of carboxylic acids derived from compounds like this compound to peptides and lexitropsins bearing DNA-binding motifs. This approach aims to target DNA directly, offering a novel pathway for the development of anticancer therapies (Arrowsmith et al., 2002).
Direcciones Futuras
The future directions for 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid could involve further exploration of its anticancer activity. Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Therefore, more potent and efficacious anticancer drugs with pyrimidine scaffold could be developed .
Propiedades
IUPAC Name |
8-carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(14(20)21)6-10(18(13)7-16-11)8-4-2-1-3-5-8/h1-7H,(H2,15,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQVKBCREBIVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
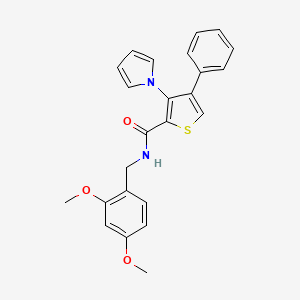
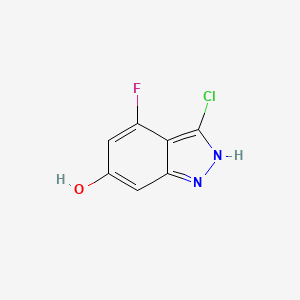
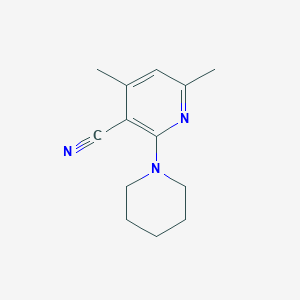
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)
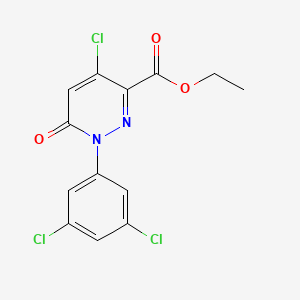
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)



![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
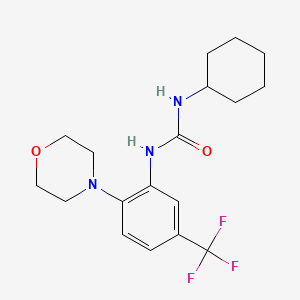
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)
